Estradiol Dipropionate

Description

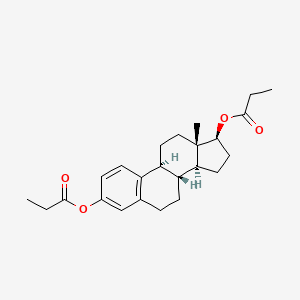

This compound is the synthetic dipropionate ester of estradiol, a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females. As the primary, most potent estrogen hormone produced by the ovaries, estradiol binds to and activates specific nuclear receptors. This agent exhibits mild anabolic and metabolic properties, and increases blood coagulability. (NCI04)

RN given refers to (17beta)-isomer; RN for cpd without isomeric designation not in Chemline 7/83

Propriétés

IUPAC Name |

[(8R,9S,13S,14S,17S)-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h7,9,14,18-21H,4-6,8,10-13H2,1-3H3/t18-,19-,20+,21+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIYNMYZKRGDFK-RUFWAXPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023000 | |

| Record name | Estradiol dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113-38-2 | |

| Record name | Estradiol, dipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol dipropionate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estradiol dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIG5418BXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Estradiol Dipropionate for Research Applications

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Estradiol (B170435) Dipropionate for research purposes. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and visualizations to facilitate the production of high-purity Estradiol Dipropionate.

Introduction

This compound is a synthetic ester of the natural estrogen, 17β-estradiol. The addition of two propionate (B1217596) groups to the estradiol molecule increases its lipophilicity and prolongs its duration of action when administered. In a research context, the availability of highly purified this compound is crucial for accurate and reproducible experimental results in endocrinology, cancer research, and pharmacology. This guide outlines a robust methodology for its synthesis and subsequent purification.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of 17β-estradiol using propionic anhydride (B1165640) in the presence of a suitable base catalyst, such as pyridine (B92270). The reaction involves the acylation of both the phenolic hydroxyl group at the C3 position and the secondary alcohol group at the C17 position of the steroid nucleus.

Experimental Protocol: Synthesis

Materials:

-

17β-Estradiol

-

Propionic Anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 gram of 17β-estradiol in 20 mL of anhydrous dichloromethane. To this solution, add 5 mL of anhydrous pyridine to act as a catalyst and scavenger for the propionic acid byproduct.

-

Addition of Acylating Agent: While stirring the solution at room temperature, slowly add 3 equivalents of propionic anhydride dropwise.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane (B92381) mixture).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and other impurities. A combination of recrystallization and column chromatography is recommended to achieve high purity.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethanol (B145695) (95%) or Methanol (B129727)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of hot 95% ethanol or methanol to dissolve the solid completely.

-

Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization. For further precipitation, the flask can be placed in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Experimental Protocol: Column Chromatography

For higher purity, column chromatography can be employed.

Materials:

-

Recrystallized this compound

-

Silica (B1680970) gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Sample Loading: Dissolve the recrystallized product in a minimal amount of the mobile phase (e.g., 10% ethyl acetate in hexane) and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified product.

Purification Workflow Diagram

Caption: Purification and analysis workflow for this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final product. A reverse-phase HPLC method is typically employed.

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

| Expected Retention Time | Dependent on the specific system and conditions |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

| Parameter | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR (CDCl₃) | Aromatic protons, steroidal protons, and characteristic signals for the propionate groups (triplets and quartets). |

| ¹³C NMR (CDCl₃) | Carbonyl carbons of the ester groups (~173 ppm), aromatic carbons, and aliphatic carbons of the steroid backbone and propionate moieties. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

| Parameter | Expected Value |

| Molecular Formula | C₂₄H₃₂O₄ |

| Molecular Weight | 384.51 g/mol |

| Expected m/z (ESI+) | [M+H]⁺ at 385.23, [M+Na]⁺ at 407.21 |

Estradiol Signaling Pathway

This compound acts as a prodrug, being hydrolyzed in the body to release active 17β-estradiol. Estradiol exerts its biological effects primarily through binding to two nuclear hormone receptors: Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).

Caption: Simplified diagram of the estrogen signaling pathway.

Conclusion

This guide provides a detailed framework for the synthesis, purification, and characterization of this compound for research use. Adherence to these protocols will enable the production of a high-purity compound, which is essential for obtaining reliable and reproducible data in scientific investigations. Researchers should always follow appropriate laboratory safety procedures when handling the chemicals and solvents described herein.

An In-Depth Technical Guide to Estradiol Dipropionate: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol (B170435) Dipropionate is a synthetic ester of the natural estrogen, 17β-estradiol. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological actions. It is designed to serve as a technical resource for professionals in research and drug development, offering detailed information on its pharmacokinetics, pharmacodynamics, and relevant experimental protocols. The information is presented to facilitate a deeper understanding of this compound for its potential applications in therapeutic development.

Chemical Structure and Identity

Estradiol Dipropionate is chemically designated as (17β)-Estra-1,3,5(10)-triene-3,17-diol 3,17-dipropanoate. The addition of two propionate (B1217596) ester groups to the estradiol molecule at the C3 and C17 positions significantly increases its lipophilicity and prolongs its duration of action compared to the parent hormone.

Chemical Structure:

(A 2D representation of the core steroidal structure with propionate esters at C3 and C17)

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Citation |

| IUPAC Name | [(8R,9S,13S,14S,17S)-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

| CAS Number | 113-38-2 | |

| Molecular Formula | C₂₄H₃₂O₄ | |

| Molecular Weight | 384.51 g/mol |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, delivery, and disposition in the body.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 105-109 °C | |

| Solubility | - Insoluble in water- Soluble in ethanol (B145695) (~20 mg/mL)- Soluble in DMSO (~21-62.5 mg/mL) | |

| LogP (Octanol/Water) | ~5.89 |

Pharmacodynamics: Mechanism of Action

This compound is a prodrug of 17β-estradiol. Following administration, it is slowly hydrolyzed by esterase enzymes in the body to release the active hormone, 17β-estradiol.[1] 17β-estradiol then exerts its effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ.

The binding of estradiol to these nuclear receptors triggers a conformational change, leading to receptor dimerization and subsequent binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[1] This interaction modulates gene transcription, leading to the physiological effects of estrogen in various tissues, including the reproductive tract, bone, and cardiovascular system.[1][2] Estradiol can also elicit rapid, non-genomic effects through membrane-associated ERs.[1]

Signaling Pathway of Estradiol

The following diagram illustrates the classical genomic signaling pathway of estradiol.

Caption: Genomic signaling pathway of this compound.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The esterification of estradiol to form this compound significantly alters its pharmacokinetic profile, primarily by slowing its absorption and elimination. It is typically administered via intramuscular injection as an oil-based solution, forming a depot from which the drug is gradually released.

While specific pharmacokinetic parameters for this compound are not extensively reported in recent literature, data from related estradiol esters can provide valuable insights. The duration of action of a single intramuscular injection of estradiol esters is influenced by the length of the ester chain.

Table 3: Comparative Pharmacokinetic Properties of Estradiol and its Esters

| Parameter | Estradiol (Oral) | Estradiol Valerate (IM) | Estradiol Cypionate (IM) | This compound (IM) | Citation |

| Bioavailability | ~5% | High | High | High | [3] |

| Time to Peak (Tmax) | 1-8 hours | ~2-3 days | ~4 days | ~2-4 days | |

| Elimination Half-life | 13-20 hours | 4-5 days | 8-10 days | Not specifically reported | [3] |

| Duration of Action | Short | ~7-8 days | ~11 days | ~5-8 days |

Metabolism: After hydrolysis to 17β-estradiol, the metabolism follows the known pathways for endogenous estrogens. This primarily occurs in the liver and involves conversion to less potent estrogens like estrone (B1671321) and estriol, followed by conjugation with sulfate (B86663) and glucuronide to form water-soluble metabolites.[1]

Excretion: The conjugated metabolites are primarily excreted in the urine, with a smaller portion eliminated in the feces.[3]

Experimental Protocols

Estrogen Receptor Binding Assay (Competitive Radioligand Binding Assay)

This protocol is a standard method to determine the binding affinity of a compound for the estrogen receptor.

Objective: To determine the relative binding affinity (RBA) of this compound (or its active metabolite, estradiol) for the estrogen receptor (ERα and/or ERβ) in comparison to a radiolabeled ligand.

Materials:

-

Rat uterine cytosol (as a source of ER)

-

[³H]-17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compound (this compound/Estradiol)

-

Assay Buffer (e.g., Tris-EDTA buffer)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and counter

Methodology:

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer and centrifuged to obtain the cytosol fraction containing the estrogen receptors. The protein concentration of the cytosol is determined.

-

Competitive Binding Incubation:

-

A constant concentration of [³H]-17β-estradiol is incubated with a fixed amount of uterine cytosol.

-

Increasing concentrations of the unlabeled test compound (or unlabeled 17β-estradiol for the standard curve) are added to compete with the radiolabeled ligand for binding to the ER.

-

Non-specific binding is determined in the presence of a large excess of unlabeled 17β-estradiol.

-

The reaction mixtures are incubated to reach equilibrium (e.g., overnight at 4°C).

-

-

Separation of Bound and Free Ligand:

-

Hydroxylapatite slurry is added to each tube to adsorb the receptor-ligand complexes.

-

The HAP is washed to remove the unbound radioligand.

-

-

Quantification:

-

The radioactivity of the bound [³H]-17β-estradiol is measured using a scintillation counter.

-

-

Data Analysis:

-

A competition curve is generated by plotting the percentage of specific binding of [³H]-17β-estradiol against the logarithm of the competitor concentration.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined.

-

The Relative Binding Affinity (RBA) is calculated as: (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100.

-

Experimental Workflow: Estrogen Receptor Binding Assay

Caption: Workflow for a competitive estrogen receptor binding assay.

Pharmacokinetic Study of Injectable Estradiol Esters in an Animal Model

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of this compound following intramuscular administration.

Model: Ovariectomized female rats or rabbits.

Methodology:

-

Animal Acclimatization and Ovariectomy: Animals are acclimatized to laboratory conditions. Ovariectomy is performed to minimize endogenous estrogen levels.

-

Drug Administration: A single dose of this compound in an oil vehicle is administered via intramuscular injection.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours post-dose) via a cannulated vessel.

-

Plasma/Serum Preparation: Blood samples are processed to obtain plasma or serum, which is stored frozen until analysis.

-

Bioanalytical Method: The concentration of estradiol (the active metabolite) in the plasma/serum samples is quantified using a validated and sensitive analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., WinNonlin) to determine key parameters.

Logical Relationship: Pharmacokinetic Data Analysis

Caption: Logical flow from data collection to pharmacokinetic parameter determination.

Conclusion

This compound is a long-acting synthetic estrogen that serves as a prodrug for 17β-estradiol. Its chemical modifications result in a pharmacokinetic profile suitable for depot intramuscular administration, providing a sustained release of the active hormone. Understanding its chemical properties, mechanism of action, and pharmacokinetic profile, along with the application of robust experimental protocols, is essential for its continued evaluation and potential use in drug development. This guide provides a foundational technical overview to support these endeavors.

References

Pharmacokinetics and pharmacodynamics of Estradiol Dipropionate in animal models

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Estradiol (B170435) Dipropionate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol Dipropionate (EDP) is a synthetic, steroidal estrogen and a prodrug of 17β-estradiol, the most potent endogenous estrogen.[1][2] As an ester, EDP is designed for parenteral administration, typically via intramuscular injection, which allows for a slower release of the active hormone and a prolonged duration of action compared to unesterified estradiol.[3][4] This characteristic makes it a valuable tool in preclinical research for establishing sustained, physiological, or supraphysiological estrogen levels in various animal models. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is critical for designing robust experiments and accurately interpreting results in endocrinology, reproductive biology, and pharmacology research. This guide provides a comprehensive overview of the PK/PD of this compound in commonly used animal models, summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its formulation as a depot injection. Following administration, the ester must be cleaved to release the active 17β-estradiol.

Absorption and Distribution

Upon intramuscular injection, typically in an oil solution, this compound forms a depot in the muscle tissue. From this depot, the compound is slowly absorbed into the systemic circulation.[3] The active hormone, estradiol, is highly protein-bound in the plasma, primarily to sex hormone-binding globulin (SHBG) and albumin (~98%), which facilitates its transport to target tissues throughout the body.[1][3] Exogenous estradiol is known to accumulate in fat.[5]

Metabolism

This compound is a prodrug that is inactive until metabolized.[1] Esterase enzymes present in the liver, blood, and target tissues cleave the two propionate (B1217596) ester groups from the estradiol molecule, releasing active 17β-estradiol.[3][4] The released estradiol is then subject to the same metabolic pathways as the endogenous hormone. Metabolism occurs primarily in the liver, where estradiol is converted to less potent metabolites such as estrone (B1671321) and estriol.[3] These metabolites can be further conjugated into sulfate (B86663) and glucuronide derivatives.[3] In dogs, a significant portion of injected estradiol may be excreted unmetabolized, while some is converted to estrone and a small amount to estriol.[6]

Excretion

The conjugated metabolites of estradiol are water-soluble and are primarily excreted through the urine and bile.[3] In cats, estrogen metabolites are preferentially excreted in the feces.[5]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for estradiol following the administration of estradiol esters in various animal models. Data for this compound specifically is limited, so data from related esters are included for context.

| Parameter | Animal Model | Drug (Dose, Route) | Value | Citation |

| Peak Serum Concentration (Cmax) | Feral Cat | Estradiol Cypionate (0.1 mg/kg, IM) | 365 pg/mL | [7] |

| Feral Cat | Estradiol Cypionate (0.3 mg/kg, IM) | 1281 pg/mL | [7] | |

| Feral Cat | Estradiol Cypionate (0.5 mg/kg, IM) | 1447 pg/mL | [7] | |

| Time to Peak (Tmax) | Human | Estradiol Cypionate (5 mg, IM) | ~4 days | [8] |

| Human | Estradiol Valerate/Benzoate (5 mg, IM) | ~2 days | [8] | |

| Duration of Action | Human | This compound (5 mg, IM) | 5-8 days | [1][4] |

| Human | Estradiol Cypionate (5 mg, IM) | ~11 days | [8] | |

| Feral Cat | Estradiol Cypionate (0.5 mg/kg, IM) | >14.6 days (serum levels >0.05 ng/mL) | [7] |

Pharmacodynamics

As a prodrug of estradiol, EDP exerts its effects by activating estrogen receptors, which leads to a wide range of physiological responses in target tissues.

Mechanism of Action

This compound's mechanism of action is mediated by the released 17β-estradiol, which binds to two main types of nuclear estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[3][9][10]

-

Genomic Pathway: This is the classical mechanism of action. Upon binding estradiol, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The hormone-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, modulating their transcription.[3][11] This process results in the synthesis of proteins that mediate the physiological effects of estrogen.

-

Non-Genomic Pathway: Estradiol can also elicit rapid cellular responses that do not involve gene transcription. These effects are mediated by estrogen receptors located on the cell membrane or within the cytoplasm. Activation of these receptors can trigger intracellular signaling cascades, such as the phosphatidylinositol-3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which influence cell proliferation, differentiation, and survival.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. wikiwand.com [wikiwand.com]

- 5. Estradiol (ECP®) for Dogs and Cats [petplace.com]

- 6. Metabolism of estradiol in greyhounds and German shepherd dogs. An investigation with special reference to hip dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pharmacodynamics of estradiol - Wikipedia [en.wikipedia.org]

- 11. What is this compound used for? [synapse.patsnap.com]

The Journey of a Prodrug: An In-depth Technical Guide to the Cellular Uptake and Metabolism of Estradiol Dipropionate in Target Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol (B170435) Dipropionate (EDP), a synthetic ester of the natural estrogen 17β-estradiol, has long been utilized in hormone therapy for its prolonged estrogenic effects. As a prodrug, its therapeutic efficacy is entirely dependent on its biotransformation to the active estradiol molecule. This technical guide provides a comprehensive overview of the cellular uptake, metabolic activation, and subsequent signaling pathways of Estradiol Dipropionate in target tissues. We delve into the pharmacokinetics that govern its absorption and distribution, the enzymatic processes responsible for its hydrolysis, and the well-established genomic and non-genomic actions of its active metabolite, estradiol. This document synthesizes available data to offer a detailed understanding for researchers and professionals in drug development, featuring structured data tables for quantitative comparison, detailed experimental methodologies, and illustrative diagrams of key pathways and workflows.

Introduction

This compound is an esterified form of estradiol, where propionate (B1217596) groups are attached to the C3 and C17 hydroxyl groups of the steroid molecule. This modification significantly increases its lipophilicity, which alters its pharmacokinetic profile, most notably leading to a slower release and prolonged duration of action when administered via intramuscular injection.[1][2] Once administered, EDP undergoes enzymatic cleavage to release estradiol, the most potent endogenous estrogen. The biological effects of EDP are therefore the effects of estradiol.[1][3] Understanding the journey of EDP from its site of administration to the activation of estrogen receptors in target cells is crucial for optimizing its therapeutic use and for the development of novel estrogenic drug delivery systems.

Cellular Uptake and Distribution

Following intramuscular injection, this compound forms a depot in the muscle tissue from which it is slowly absorbed into the bloodstream.[3][4][5] Due to its high lipophilicity, it is readily distributed into adipose tissue, which can act as a reservoir, further contributing to its sustained release.[6][7]

The precise mechanism of cellular uptake for the intact this compound ester is not extensively documented but is presumed to occur via passive diffusion across the cell membrane due to its lipophilic nature. However, the key event for its biological activity is the subsequent intracellular or extracellular hydrolysis to estradiol.

Once in circulation, the released estradiol binds to plasma proteins, primarily sex hormone-binding globulin (SHBG) and albumin, with only a small fraction remaining as unbound, biologically active hormone.[3][7] This protein binding further regulates its availability to target tissues.

Metabolism of this compound

The conversion of this compound to estradiol is the critical step in its mechanism of action. This process is catalyzed by non-specific esterase enzymes present in the liver, blood, and target tissues.[1]

The hydrolysis occurs in a two-step process, sequentially removing the propionate groups from the estradiol molecule. The primary metabolites are estradiol-3-propionate, estradiol-17-propionate, and finally, 17β-estradiol.

Hepatic and Extrahepatic Metabolism of Estradiol

Once formed, estradiol undergoes extensive metabolism, primarily in the liver, but also in extrahepatic tissues such as the breast and uterus.[8] The main metabolic pathways include:

-

Oxidation: Estradiol is reversibly oxidized to estrone (B1671321) by 17β-hydroxysteroid dehydrogenase (17β-HSD). Estrone can then be further hydroxylated.

-

Hydroxylation: Cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1, CYP3A4) catalyze the hydroxylation of estradiol and estrone at various positions, primarily C2 and C4, to form catechol estrogens.

-

Methylation: Catechol-O-methyltransferase (COMT) methylates the catechol estrogens to form methoxyestrogens.

-

Conjugation: Estradiol and its metabolites are conjugated with sulfate (B86663) and glucuronic acid by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. These conjugated forms are more water-soluble and are readily excreted in the urine and bile.[3][9]

Quantitative Data

The following tables summarize the available quantitative data related to the pharmacokinetics and metabolism of this compound and its active metabolite, estradiol.

Table 1: Pharmacokinetic Parameters of Intramuscular this compound

| Parameter | Value | Reference |

| Route of Administration | Intramuscular Injection | [1][3] |

| Duration of Action | 5 - 8 days (for a 5 mg dose) | [1][2] |

| Peak Estradiol Levels | ~215 pg/mL (1.5 days post-injection of 50 µg/kg) | [1][2] |

| Estradiol Levels at Day 4 | ~90 pg/mL (post-injection of 50 µg/kg) | [1][2] |

Table 2: Estrogen Receptor Binding Affinity

| Compound | Relative Binding Affinity (Estradiol = 100%) | Reference |

| Estradiol | 100% | [10][11] |

| Estrone | 10 - 20% | [9] |

| Estriol | 1 - 10% | [9] |

| Estradiol Esters (e.g., Dipropionate) | Negligible (act as prodrugs) | [5] |

Signaling Pathways of Estradiol

The biological effects of this compound are mediated by the binding of its active metabolite, estradiol, to estrogen receptors (ERs), primarily ERα and ERβ. These receptors are ligand-activated transcription factors that modulate the expression of target genes.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway involves the following steps:

-

Estradiol diffuses into the target cell and binds to ERs located in the cytoplasm or nucleus.

-

Ligand binding induces a conformational change in the receptor, leading to its dimerization.

-

The estradiol-ER complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

The complex recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription.

-

This results in the synthesis of proteins that mediate the physiological effects of estrogen.

Non-Genomic Signaling Pathways

Estradiol can also elicit rapid, non-genomic effects that are independent of gene transcription. These actions are mediated by a subpopulation of ERs located at the plasma membrane or within the cytoplasm. Activation of these receptors can lead to the rapid activation of various intracellular signaling cascades, including:

-

Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

-

Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

-

Increased intracellular calcium levels.

These non-genomic pathways can influence a variety of cellular processes, including cell proliferation, migration, and survival.

Experimental Protocols

This section outlines general methodologies for key experiments relevant to the study of this compound uptake and metabolism.

In Vitro Metabolism of this compound

Objective: To determine the rate of hydrolysis of this compound to estradiol in a specific tissue or cell line.

Protocol:

-

Preparation of Tissue Homogenate or Cell Lysate:

-

Homogenize fresh tissue (e.g., liver, breast tumor) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Alternatively, lyse cultured cells (e.g., MCF-7, T47D) using a mild detergent-based lysis buffer.

-

Centrifuge the homogenate/lysate to obtain a supernatant containing the cytosolic and/or microsomal fractions, which are rich in esterases.

-

-

Incubation:

-

Incubate the tissue homogenate or cell lysate with a known concentration of this compound at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Sample Preparation for Analysis:

-

Stop the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids from the reaction mixture.

-

-

Analysis by LC-MS/MS:

-

Quantify the concentrations of this compound and estradiol in the extracts using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

The disappearance of the parent compound and the appearance of the metabolite over time can be used to calculate the rate of hydrolysis.

-

Analysis of Estradiol and its Metabolites by LC-MS/MS

Objective: To quantify estradiol and its major metabolites in biological samples.

Protocol:

-

Sample Preparation:

-

Plasma/Serum: Perform protein precipitation followed by liquid-liquid or solid-phase extraction.

-

Tissue: Homogenize the tissue, followed by extraction.

-

Urine: Perform enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) to cleave the conjugated metabolites, followed by extraction.

-

-

Derivatization (Optional but often necessary for enhanced sensitivity):

-

Derivatize the extracted steroids with a reagent that improves their ionization efficiency in the mass spectrometer (e.g., dansyl chloride).

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

-

Use a suitable reversed-phase column for the separation of the analytes.

-

Employ a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) fluoride (B91410) to enhance ionization.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in either positive or negative electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode.

-

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of a compound to the estrogen receptor.

Protocol:

-

Preparation of ER-containing Cytosol:

-

Prepare a cytosolic fraction from an estrogen target tissue (e.g., rat uterus) or from cells overexpressing the estrogen receptor.

-

-

Competitive Binding Assay:

-

Incubate the cytosol with a constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) and increasing concentrations of the unlabeled test compound (e.g., estradiol as a positive control).

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

-

Quantification:

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of bound radioligand as a function of the concentration of the unlabeled competitor.

-

Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Mandatory Visualizations

Caption: Cellular uptake and genomic signaling of this compound.

Caption: Major metabolic pathways of estradiol.

Caption: Workflow for LC-MS/MS analysis of estradiol and its metabolites.

Conclusion

This compound serves as an effective prodrug, delivering estradiol over a prolonged period. Its therapeutic action is a direct consequence of its efficient conversion to estradiol and the subsequent activation of estrogenic signaling pathways. A thorough understanding of its pharmacokinetics, metabolism, and the downstream effects of its active metabolite is paramount for its clinical application and for the innovation of future hormone replacement therapies. The methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals working in the field of endocrinology and steroid biochemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Estrogen ester [medbox.iiab.me]

- 5. Estrogen ester - Wikipedia [en.wikipedia.org]

- 6. Measurement of estradiol-17-fatty acid esters in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 8. ClinPGx [clinpgx.org]

- 9. news-medical.net [news-medical.net]

- 10. The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]

Estradiol Dipropionate: A Technical Guide to its Historical Development and Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435) Dipropionate, a synthetic ester of the natural estrogen estradiol, emerged as a significant therapeutic agent in the mid-20th century. Its development marked a pivotal moment in hormone therapy, offering a more prolonged and controlled estrogenic effect compared to its predecessors. This technical guide provides an in-depth exploration of the historical development and early research surrounding Estradiol Dipropionate, focusing on its synthesis, foundational experiments, and initial clinical applications. The information presented is tailored for researchers, scientists, and drug development professionals, offering a detailed look into the scientific underpinnings of this important pharmaceutical compound.

Historical Development and Synthesis

This compound was first synthesized in 1937, a discovery that was subsequently patented.[1] Following its synthesis, the compound underwent clinical assessment in 1939 and was introduced for medical use by 1940 by Ciba under the brand name Di-Ovocylin, administered as an oil solution via intramuscular injection.[2] It was one of the earliest and most extensively used esters of estradiol, alongside estradiol benzoate.[2]

The synthesis of estradiol esters, including the dipropionate form, was a significant advancement in making estrogen therapy more practical. The process of esterification of estradiol was a key focus of chemical research in the 1930s and 1940s, aiming to enhance the hormone's stability and prolong its physiological effects.

Early Research and Experimental Protocols

The initial research on this compound laid the groundwork for its clinical use and provided the first insights into its pharmacological properties. These early studies, primarily conducted in the 1940s and 1950s, utilized various animal models and bioassays to characterize its estrogenic activity.

Animal Models and Bioassays

Early investigations into the potency and effects of estrogens heavily relied on animal models. The primary method for assessing estrogenic activity was the bioassay, which measured a physiological response in a test animal. Common bioassays of the era included:

-

Vaginal Cornification Assay: This assay, often performed on ovariectomized rodents (rats or mice), was a hallmark of early estrogen research. The administration of an estrogenic substance induces characteristic changes in the vaginal epithelium, leading to cornification, which could be observed microscopically. The dose required to produce this effect was a measure of the substance's potency.

-

Uterine Growth Assay: Another critical bioassay involved measuring the increase in uterine weight in immature or ovariectomized rodents following the administration of an estrogen. This uterotrophic response provided a quantitative measure of estrogenic activity.

Early Methods for Hormone Level Determination

The direct measurement of hormone levels in the blood was a significant challenge in the 1940s. The sophisticated immunoassays and chromatographic techniques used today were not yet developed. Early attempts to quantify estrogen levels in biological fluids were complex and often involved:

-

Extraction: Hormones were first extracted from blood or urine using organic solvents.

-

Bioassay of Extracts: The resulting extracts were then administered to test animals (as described above) to determine the estrogenic activity, which served as an indirect measure of the hormone concentration.

These methods were labor-intensive and lacked the precision of modern analytical techniques, but they provided the foundational data for understanding the pharmacokinetics of early estrogen preparations.

Pharmacological Profile and Mechanism of Action (Historical Perspective)

From its inception, this compound was understood to be a prodrug of estradiol.[2] The dipropionate esters at the C3 and C17 positions of the estradiol molecule are cleaved by esterases in the body, gradually releasing the active estradiol.[2] This slow release mechanism was the key to its prolonged duration of action compared to unesterified estradiol.

The understanding of the precise molecular mechanism of estrogen action was in its infancy during the early research period. The concept of a specific cellular receptor for estrogen was not yet established. Early researchers observed the physiological effects of estrogens on target tissues like the uterus and vagina and inferred a direct action on these cells. The discovery of the estrogen receptor by Elwood Jensen in the late 1950s revolutionized the understanding of hormone action, providing a molecular basis for the effects that had been observed for decades.[1]

dot

Caption: Early conceptual workflow of this compound action.

Early Clinical Applications

This compound was introduced for a variety of gynecological and endocrine disorders. Its primary applications in the 1940s and beyond included:

-

Treatment of Menopausal Symptoms: It was used to alleviate vasomotor symptoms (hot flashes) and other discomforts associated with menopause.

-

Management of Hypoestrogenism: In cases of ovarian failure or surgical removal of the ovaries, this compound provided a source of replacement estrogen.

-

Treatment of Gynecological Disorders: It was employed in the management of conditions such as amenorrhea (absence of menstruation) and dysfunctional uterine bleeding.

The dosages used in these early clinical applications varied depending on the condition being treated.

Quantitative Data from Early Research

While detailed quantitative data from the earliest studies is scarce in readily accessible modern literature, the following table summarizes typical dosage ranges that were established during its early clinical use.

| Clinical Indication | Typical Dosage Range (Early Use) | Route of Administration |

| Menopausal Symptoms | 1 to 5 mg every 1 to 2 weeks | Intramuscular |

| Hypoestrogenism | 2.5 to 5 mg every 1 to 2 weeks | Intramuscular |

| Dysfunctional Uterine Bleeding | 2.5 to 5 mg every 1 to 2 weeks | Intramuscular |

Note: These are representative dosage ranges and would have been adjusted based on individual patient response.

Signaling Pathways (Modern Understanding)

For context, it is useful to present the modern understanding of estradiol's signaling pathway, which was unknown during the early research period of this compound.

dot

Caption: Simplified modern view of estradiol's genomic signaling pathway.

Conclusion

The development of this compound was a significant milestone in the history of hormone therapy. The early research, conducted with the scientific tools and understanding of the time, successfully established its efficacy and safety profile, leading to its widespread clinical use for several decades. While our understanding of its mechanism of action has evolved dramatically, the foundational work on this compound paved the way for the development of more advanced and targeted hormonal therapies. This guide provides a historical and technical foundation for researchers and professionals in the field, highlighting the ingenuity of early pharmaceutical science and the enduring legacy of this compound.

References

A Technical Guide to the Non-Genomic Signaling Pathways Activated by Estradiol Dipropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol (B170435) Dipropionate, a synthetic estrogen, is presumed to exert its biological effects following its conversion to 17β-estradiol (E2). Beyond its classical genomic functions that involve nuclear receptor-mediated gene transcription, estradiol initiates rapid, non-genomic signaling cascades. These pathways are triggered by the interaction of estradiol with membrane-associated estrogen receptors (mERs) and the G protein-coupled estrogen receptor (GPER). Activation of these receptors leads to the swift mobilization of second messengers and the activation of various protein kinase cascades, profoundly impacting cellular physiology within seconds to minutes. This technical guide provides an in-depth exploration of these core non-genomic signaling pathways, detailed experimental protocols for their investigation, and a summary of quantitative data to aid in research and development.

Introduction to Non-Genomic Estradiol Signaling

For decades, the primary mechanism of action for estrogens was considered to be the regulation of gene expression through nuclear estrogen receptors ERα and ERβ.[1][2] However, a substantial body of evidence has revealed that estrogens also elicit rapid cellular responses that are too swift to be accounted for by gene transcription and protein synthesis.[3] These "non-genomic" actions are initiated at the cell membrane or within the cytoplasm and involve a complex interplay of signaling molecules.[1][4]

The key mediators of these effects include a subpopulation of classical ERα and ERβ localized to the plasma membrane (mERs), often within specialized domains like caveolae, and the G protein-coupled estrogen receptor (GPER), also known as GPR30.[3][4][5] Activation of these receptors by estradiol triggers downstream signaling pathways, including the Phosphoinositide 3-Kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/ERK pathways, as well as rapid increases in intracellular calcium ([Ca2+]) levels.[5][6][7] These pathways are critical in various physiological processes, including neuronal function, cardiovascular protection, and cell proliferation.[1][7][8]

A Note on Estradiol Dipropionate: This document focuses on the signaling pathways of 17β-estradiol. This compound is a synthetic ester prodrug that is metabolized to 17β-estradiol in the body. Therefore, the signaling pathways described are considered to be the mechanisms through which this compound ultimately acts.

Core Signaling Pathways

The PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Estradiol can rapidly activate this pathway, often within minutes.

Mechanism of Activation: Upon binding estradiol, membrane-associated ERα can form a complex with the p85 regulatory subunit of PI3K.[5] This interaction leads to the activation of the PI3K catalytic subunit, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). Recruited to the membrane, Akt is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin (B549165) complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream targets, modulating their activity.[8][9]

Caption: Estradiol-activated PI3K/Akt non-genomic signaling pathway.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is another key pathway rapidly activated by estradiol. This pathway is heavily involved in cell proliferation, differentiation, and survival.

Mechanism of Activation: Activation can be initiated by both mERs and GPER.

-

Via mERs: Estradiol binding to mERs can lead to the activation of the small GTPase Ras, which in turn activates a kinase cascade: Raf phosphorylates and activates MEK (MAPK/ERK kinase), and MEK then phosphorylates and activates ERK1/2.[1]

-

Via GPER: GPER activation by estradiol can trigger the release of Gβγ subunits from heterotrimeric G proteins. These subunits can activate Src, a non-receptor tyrosine kinase.[10] Activated Src can then lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) through the release of heparin-binding EGF (HB-EGF).[10] The activated EGFR then engages the canonical Ras-Raf-MEK-ERK cascade.[10][11] Once activated, p-ERK1/2 translocates to the nucleus to phosphorylate transcription factors, bridging rapid signaling to genomic responses.

Caption: Estradiol-activated MAPK/ERK non-genomic signaling pathway.

Intracellular Calcium ([Ca2+]) Mobilization

Estradiol can induce a rapid, transient increase in the concentration of intracellular free calcium ([Ca2+]), a ubiquitous second messenger that regulates a vast array of cellular processes.

Mechanism of Activation: This response is often mediated by GPER, which can couple to Gαq proteins. Activation of Gαq stimulates Phospholipase C (PLC), which cleaves PIP2 into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[12] This initial spike can be followed by an influx of extracellular Ca2+ through store-operated calcium channels in the plasma membrane. The resulting Ca2+ signal can then activate various Ca2+-dependent enzymes, such as calmodulin kinases (CaMKs) and protein kinase C (PKC).[7]

Caption: Estradiol-induced intracellular calcium mobilization pathway.

Quantitative Data Summary

The rapid nature of non-genomic signaling is a defining characteristic. The following tables summarize key quantitative parameters from various studies investigating estradiol's effects.

Table 1: Time Course of Estradiol-Induced Kinase Activation

| Cell Type | Pathway/Molecule | Concentration (E2) | Time to Activation/Peak | Reference |

|---|---|---|---|---|

| Cortical Neurons | Akt Phosphorylation | 10 nM | Apparent at 10 min, max at 30 min | [1] |

| Cortical Neurons | ERK1/2 Phosphorylation | 10 nM | Apparent at 5-10 min, max at 30 min | [1] |

| Endometrial Cancer Cells (Ishikawa) | Akt Phosphorylation | 1 µM | Max at 30 min, persists for >2h | [6] |

| Endometrial Cancer Cells (HEC-1A) | Akt Phosphorylation | 1 µM | Max at 15 min, persists for >2h | [6] |

| Hepatoma Cells (HepG2) | Akt Phosphorylation | 10 nM | Biphasic: Peak 1 at 3 min, Peak 2 at 30 min | [9] |

| Rat Uterine Luminal Epithelial Cells | Akt Phosphorylation | - | ~4-fold increase at 1h, ~6-fold at 4h | [8] |

| Hippocampal Slices | mTOR Phosphorylation | 10 nM | Significant increase at 30 min |[13] |

Table 2: Time Course of Estradiol-Induced Calcium Response

| Cell Type | Concentration (E2) | Time to Peak [Ca2+] | Duration | Reference |

|---|

| Bovine Aortic Endothelial Cells | 100 nM | Within 30 seconds | Returns to baseline within 15 min |[12] |

Experimental Protocols

Investigating these rapid signaling events requires specific methodologies. Below are generalized protocols for two key experiments.

Western Blotting for ERK1/2 Phosphorylation

This protocol is used to detect the activation of ERK1/2 by measuring its phosphorylation state.

Caption: Experimental workflow for Western blot analysis of p-ERK.

Detailed Methodology:

-

Cell Culture and Starvation: Plate cells to desired confluency. Prior to stimulation, starve cells in serum-free media for 4-24 hours to reduce basal levels of ERK phosphorylation.[14]

-

Estradiol Stimulation: Treat cells with 17β-estradiol at the desired concentrations (e.g., 10 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[1]

-

Cell Lysis: Immediately after treatment, wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total ERK1/2.[14]

-

Analysis: Quantify the band intensities using densitometry software. Express the results as a ratio of p-ERK to total ERK.[15]

Measurement of Intracellular Calcium ([Ca2+])

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration following estradiol stimulation.

Detailed Methodology:

-

Cell Seeding: Grow cells on glass coverslips suitable for microscopy.

-

Dye Loading: Wash cells with a calcium-free balanced salt solution (e.g., Ca2+-free HBSS).[2] Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM (e.g., 1-5 µM), for 30-60 minutes at 37°C in the dark.[2][12] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

De-esterification: After loading, wash the cells again with the salt solution to remove extracellular dye and allow 15-30 minutes for intracellular esterases to cleave the AM group, trapping the active dye inside the cells.[16]

-

Microscopy Setup: Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope (confocal microscopy is often preferred for spatial resolution).[2][12]

-

Baseline Measurement: Begin recording the baseline fluorescence intensity of the cells for a short period (e.g., 60 seconds) before stimulation.[2]

-

Stimulation and Recording: Perfuse the chamber with a solution containing 17β-estradiol (e.g., 100 nM) and continue to record the fluorescence intensity in real-time.[12]

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular [Ca2+]. The data is often presented as a ratio (F/F0), where F is the fluorescence at any given time point and F0 is the initial baseline fluorescence.[2] The peak amplitude and duration of the calcium transient can then be quantified.

Conclusion

The non-genomic signaling pathways activated by estradiol represent a paradigm shift in understanding steroid hormone action. The rapid activation of cascades like PI3K/Akt and MAPK/ERK, along with the mobilization of intracellular calcium, allows cells to respond swiftly to hormonal cues, complementing the slower, transcription-based genomic effects. For researchers and drug development professionals, understanding these pathways is critical. They offer novel targets for therapeutic intervention in a range of conditions, from neurodegenerative diseases to cancer and cardiovascular disorders. The ability to selectively modulate these rapid pathways, potentially uncoupling them from genomic effects, opens up exciting possibilities for designing next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols provided herein offer a foundation for the robust investigation of these essential signaling networks.

References

- 1. Estrogen Receptor Protein Interaction with Phosphatidylinositol 3-Kinase Leads to Activation of Phosphorylated Akt and Extracellular Signal-Regulated Kinase 1/2 in the Same Population of Cortical Neurons: A Unified Mechanism of Estrogen Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrogen-Induced Extracellular Calcium Influx Promotes Endometrial Cancer Progress by Regulating Lysosomal Activity and Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of Estrogen on Intracellular Ca2+ and Na+ Regulation in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]

- 6. 17 beta-estradiol activates PI3K/Akt signaling pathway by estrogen receptor (ER)-dependent and ER-independent mechanisms in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]

- 8. Estrogen Rapidly Activates the PI3K/AKT Pathway and Hypoxia-Inducible Factor 1 and Induces Vascular Endothelial Growth Factor A Expression in Luminal Epithelial Cells of the Rat Uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biphasic Estradiol-induced AKT Phosphorylation Is Modulated by PTEN via MAP Kinase in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Estrogen-induced activation of Erk-1 and Erk-2 requires the G protein-coupled receptor homolog, GPR30, and occurs via trans-activation of the epidermal growth factor receptor through release of HB-EGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GPER-Induced ERK Signaling Decreases Cell Viability of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. golan.hms.harvard.edu [golan.hms.harvard.edu]

- 13. researchgate.net [researchgate.net]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The effect of 17 β-estradiol on intracellular calcium homeostasis in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Estradiol Dipropionate Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of Estradiol (B170435) Dipropionate (EDP) in rodent models, primarily rats and mice. The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific research needs.

Introduction

Estradiol Dipropionate is a synthetic ester of the natural estrogen, 17β-estradiol. Its dipropionate ester form provides a slower release and longer duration of action compared to estradiol benzoate, making it a suitable choice for studies requiring sustained estrogenic activity.[1] Common applications in rodent models include hormone replacement therapy following ovariectomy to study the effects of estrogens on various physiological and pathological processes, such as reproductive biology, metabolism, and hormone-related diseases.[2]

Animal Models and Acclimatization

2.1. Species and Strain Selection: Sprague-Dawley or Wistar rats and C57BL/6 or BALB/c mice are commonly used for reproductive and endocrine studies. The choice of species and strain should be guided by the specific research question.

2.2. Acclimatization: Upon arrival, animals should be allowed an acclimatization period of at least one week before any experimental procedures.[3] They should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Ovariectomy Protocol (for Hormone Replacement Studies)

To eliminate endogenous estrogen production, bilateral ovariectomy (OVX) is performed.

3.1. Pre-operative Preparation: Administer appropriate analgesia (e.g., Meloxicam, 5 mg/kg) subcutaneously before surgery to manage pain.[4] Anesthetize the animal using isoflurane (B1672236) or a ketamine/xylazine cocktail.[4][5]

3.2. Surgical Procedure:

-

Place the anesthetized animal in a prone position on a heating pad to maintain body temperature.

-

Shave and disinfect the surgical area on the dorsal side.

-

Make a small midline incision through the skin and underlying muscle layer.

-

Locate and gently exteriorize the ovaries.

-

Ligate the ovarian blood vessels and the fallopian tube.

-

Excise the ovary.[3]

-

Return the uterine horn to the abdominal cavity and suture the muscle and skin layers.[6]

-

Repeat the procedure for the contralateral ovary.

3.3. Post-operative Care: House animals individually for the first few days post-surgery to prevent injury.[6] Administer post-operative analgesia as required.[5] Allow a recovery period of at least one to two weeks before initiating hormone treatment to ensure complete washout of endogenous hormones.[4]

This compound Dosing and Administration

4.1. Solution Preparation: this compound is a crystalline powder that is practically insoluble in water.[7] Therefore, it must be dissolved in a suitable vehicle for injection.

-

Oil-based vehicles: Sesame oil or cottonseed oil are common choices.[8][9]

-

DMSO/Oil mixtures: For compounds that are difficult to dissolve, a stock solution in DMSO can be prepared and then further diluted in an oil vehicle like corn oil.[10]

Example Preparation in Sesame Oil: To prepare a 1 mg/mL solution, dissolve 10 mg of this compound powder in 10 mL of sterile sesame oil. Gentle warming and vortexing can aid dissolution. The solution should be sterile-filtered before use.

4.2. Administration Route: The most common route of administration for this compound in rodents is subcutaneous (s.c.) injection. Intramuscular (i.m.) injection is also a viable option.[1]

4.3. Dosing Regimen: The dosage and frequency of administration will depend on the research objectives. This compound has a longer duration of action, typically allowing for less frequent injections (e.g., once or twice a week) compared to other estradiol esters.[1]

Quantitative Data Summary

The following tables summarize typical dosages and their observed effects in ovariectomized rodent models.

Table 1: this compound Dose-Response in Rats

| Dose (per animal) | Frequency | Duration | Key Outcomes | Reference |

| 5, 10, 15, 20, 30 µg | Once weekly | 9 weeks | Dose-dependent increase in sexual receptivity behaviors. | [11] |

| 50 µg (in old rats) | Intraperitoneal | Not specified | Hyperpolarization of muscle cell membranes, indicating increased sensitivity. | [12] |

Table 2: this compound Dose-Response in Mice

| Dose | Frequency | Duration | Key Outcomes | Reference |

| 20 µ g/day | Daily | 7 days | Significant uterine and vaginal epithelial proliferation and cornification. | [13] |

| 20 µ g/day | Daily | 14 days | Endometrial hypertrophy. | [13] |

| 2 µ g/100g | Once weekly | 1 month | Increased incidence of atypical endometrial hyperplasia. | [10] |

Experimental Endpoints and Sample Collection

6.1. Uterine Wet Weight: A sensitive indicator of estrogenic activity. At the end of the experiment, euthanize the animal, dissect the uterus, trim away fat and connective tissue, and weigh it.[14]

6.2. Vaginal Cytology: Vaginal smears can be collected to assess the stage of the estrous cycle (in intact animals) or the degree of cornification as a marker of estrogenic stimulation in ovariectomized animals.

6.3. Behavioral Assessments: For studies on the neurobehavioral effects of estrogen, various behavioral tests can be employed, such as tests for anxiety-like behavior or sexual receptivity.[11][15]

6.4. Blood Sample Collection: Blood can be collected via cardiac puncture or from the tail vein to measure plasma levels of estradiol and other hormones.[14]

6.5. Histology: Uterine and vaginal tissues can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological examination of cell proliferation and tissue morphology.[13][14]

Signaling Pathway and Experimental Workflow Diagrams

Estradiol Signaling Pathway

Estradiol exerts its effects through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of estradiol to estrogen receptors (ERα and ERβ) in the cytoplasm, leading to their dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA to regulate gene transcription. Non-genomic pathways are initiated by estradiol binding to membrane-associated estrogen receptors, leading to rapid activation of intracellular signaling cascades.

Experimental Workflow for this compound In Vivo Study

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in an ovariectomized rodent model.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Protocol for ovariectomy and estradiol replacement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration [jove.com]

- 6. Video: Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration [jove.com]

- 7. uspharmacist.com [uspharmacist.com]

- 8. The estrogen-injected female mouse: new insight into the etiology of PCOS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DEPO®-ESTRADIOL Estradiol cypionate injection, USP [dailymed.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Estradiol plus progesterone treatment and precopulatory behavior in prepubertally ovariectomized female rats: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Effect of this compound on cell membrane electrical properties and their electrolyte makeup in animals of different ages] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antagonistic effects of this compound and progesterone on the histology of the vagina and uterus of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Estradiol or diarylpropionitrile decrease anxiety-like behavior of wildtype, but not estrogen receptor beta knockout, mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Culture Studies Using Estradi-ol Dipropionate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting cell culture studies to investigate the effects of Estradiol (B170435) Dipropionate (EDP). EDP is a synthetic ester of estradiol, the primary female sex hormone, and serves as a prodrug that is hydrolyzed to estradiol in vivo and in vitro. These protocols are designed for studying estrogen receptor (ER) signaling and its downstream effects on cellular processes such as proliferation, apoptosis, and gene expression in estrogen-responsive cell lines.

Introduction

Estradiol and its analogs are crucial in regulating a myriad of physiological processes. In a research setting, understanding the cellular and molecular mechanisms of estrogenic compounds is vital for drug discovery and development, particularly in the fields of oncology, endocrinology, and reproductive biology. Estradiol Dipropionate, upon conversion to estradiol, binds to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[1][2] This binding initiates two primary signaling cascades: a genomic pathway that modulates gene expression over hours to days, and a rapid, non-genomic pathway that activates various kinase cascades within minutes.[3][4]

This document provides detailed protocols for:

-

Preparing and handling this compound for cell culture experiments.

-

Conducting cell proliferation assays to assess the mitogenic effects of EDP.

-

Performing apoptosis assays to evaluate the anti-apoptotic or pro-apoptotic effects of EDP.

-

Analyzing the expression of estrogen-responsive genes using quantitative PCR (qPCR).

Data Presentation

Table 1: Effect of this compound on the Proliferation of MCF-7 Cells

| Treatment Group | Concentration (nM) | Mean Absorbance (570 nm) ± SD | Fold Change vs. Vehicle |

| Vehicle Control (0.1% EtOH) | 0 | 0.35 ± 0.04 | 1.0 |

| This compound | 0.1 | 0.58 ± 0.06 | 1.7 |

| This compound | 1.0 | 0.95 ± 0.08 | 2.7 |

| This compound | 10 | 1.12 ± 0.10 | 3.2 |

| This compound | 100 | 1.08 ± 0.09 | 3.1 |

Table 2: Induction of Apoptosis in T47D Cells by Serum Starvation and Rescue by this compound

| Treatment Group | Condition | % Apoptotic Cells (TUNEL positive) ± SD |

| Vehicle Control | 10% CS-FBS | 3.5 ± 0.8 |

| Serum Starvation | 0.1% CS-FBS | 25.2 ± 2.1 |

| This compound | 0.1% CS-FBS + 10 nM EDP | 8.9 ± 1.2 |

Table 3: Relative Gene Expression in MCF-7 Cells Treated with this compound (24-hour treatment)

| Gene | Treatment Group | Concentration (nM) | Relative mRNA Expression (Fold Change vs. Vehicle) ± SD |

| c-myc | Vehicle Control | 0 | 1.0 ± 0.1 |

| This compound | 10 | 3.5 ± 0.4 | |

| PGR | Vehicle Control | 0 | 1.0 ± 0.2 |

| This compound | 10 | 5.2 ± 0.6 | |

| CCND1 | Vehicle Control | 0 | 1.0 ± 0.15 |

| This compound | 10 | 4.1 ± 0.5 | |

| ACTB (housekeeping) | Vehicle Control | 0 | 1.0 ± 0.05 |

| This compound | 10 | 1.0 ± 0.07 |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Anhydrous ethanol (B145695) (EtOH) or Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes or glass vials

-

Phenol (B47542) red-free cell culture medium

-

Charcoal-stripped fetal bovine serum (CS-FBS)

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous ethanol or DMSO.

-

Gently vortex to ensure complete dissolution.

-

Aliquot the stock solution into sterile, light-protected tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

-